molecular formula C15H24N2O4S B4106678 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}butanamide

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}butanamide

Cat. No. B4106678
M. Wt: 328.4 g/mol
InChI Key: QICZTNKBHBTFCT-UHFFFAOYSA-N
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Description

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}butanamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

DMXAA exerts its anti-cancer effects by activating the immune system and inducing the production of cytokines, which are signaling molecules that help to regulate the immune response. Specifically, DMXAA activates the STING (stimulator of interferon genes) pathway, which leads to the production of interferons and other cytokines.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines, such as interferons, and activate immune cells, such as macrophages and T cells. It can also increase vascular permeability and cause tumor necrosis.

Advantages and Limitations for Lab Experiments

One advantage of DMXAA is that it has been extensively studied in preclinical models and has shown promising anti-cancer effects. However, one limitation is that its mechanism of action is not fully understood and further research is needed to fully elucidate its effects.

Future Directions

There are several future directions for research on DMXAA. One area of interest is in combination therapy, where DMXAA is used in combination with other anti-cancer agents to enhance its effects. Another area of interest is in the development of more potent STING agonists, which could have even greater anti-cancer effects. Additionally, there is interest in studying the effects of DMXAA on other diseases, such as viral infections and autoimmune disorders.

Scientific Research Applications

DMXAA has been studied for its potential as an anti-cancer agent in various types of cancer, including lung, breast, and colon cancer. It has been shown to induce tumor cell death and inhibit tumor growth in preclinical studies.

properties

IUPAC Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-5-8-15(18)16-13-11-12(9-10-14(13)21-4)22(19,20)17(6-2)7-3/h9-11H,5-8H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICZTNKBHBTFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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